molecular formula C29H48O B7797230 17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL

17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL

Cat. No.: B7797230
M. Wt: 412.7 g/mol
InChI Key: HCXVJBMSMIARIN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL, also known as stigmasterol, is a naturally occurring phytosterol found in various plant sources. It is a derivative of the steroidal compound stigmastane and is structurally similar to cholesterol. Stigmasterol is known for its role in plant cell membrane stability and has been studied for its potential health benefits in humans, including anti-inflammatory and cholesterol-lowering effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmasterol can be isolated from plant sources such as soybeans, peanuts, and various medicinal herbs. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound. For example, the aerial parts of Aeschynomene uniflora can be subjected to Soxhlet extraction using petroleum ether, followed by chromatographic separation to yield stigmasterol .

Industrial Production Methods

Industrial production of stigmasterol often involves the extraction from soybean oil deodorizer distillate, a byproduct of soybean oil refining. The process includes saponification, solvent extraction, and crystallization to obtain high-purity stigmasterol. This method is cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Stigmasterol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acetic anhydride and alkyl halides are employed for esterification and etherification reactions.

Major Products Formed

    Oxidation: Stigmasta-4,22-dien-3-one

    Reduction: Stigmastanol

    Substitution: Stigmasterol acetate and stigmasterol ethers

Scientific Research Applications

Stigmasterol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of steroidal drugs and other bioactive compounds.

    Biology: Studied for its role in plant physiology and its effects on cell membrane stability.

    Medicine: Investigated for its potential anti-inflammatory, cholesterol-lowering, and anticancer properties.

    Industry: Utilized in the production of cosmetics, dietary supplements, and functional foods.

Mechanism of Action

Stigmasterol exerts its effects through various molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

    Cholesterol-lowering: Competes with cholesterol for absorption in the intestines, reducing overall cholesterol levels.

    Anticancer: Induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Structurally similar but differs in the side chain and double bond positions.

    Beta-sitosterol: Another phytosterol with similar health benefits but different structural features.

    Campesterol: Similar to stigmasterol but with a different side chain structure.

Uniqueness

Stigmasterol is unique due to its specific double bond configuration and side chain structure, which contribute to its distinct biological activities and health benefits.

Properties

IUPAC Name

17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXVJBMSMIARIN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL
Reactant of Route 2
17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL
Reactant of Route 3
17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL
Reactant of Route 4
17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL
Reactant of Route 5
17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL
Reactant of Route 6
17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL

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